(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone
Overview
Description
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure, which is a fused ring system containing both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by functionalization to introduce the methoxy and phenylmethanone groups. Key steps may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group using reagents such as methanol and a suitable catalyst.
Acylation: Attachment of the phenylmethanone group via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the phenylmethanone moiety can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Potential use as a precursor for the synthesis of bioactive molecules.
Industry:
- Potential applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Possible mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness:
- The presence of the methoxy group and the phenylmethanone moiety provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-14-7-8-17-15(11-14)16-12-21(10-9-18(16)20-17)19(22)13-5-3-2-4-6-13/h2-8,11,20H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFEEBKNFIQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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